1-Azido-3-methyl-5-nitrobenzene
Description
1-Azido-3-methyl-5-nitrobenzene is an aromatic compound featuring an azido (-N₃) group at position 1, a methyl (-CH₃) group at position 3, and a nitro (-NO₂) group at position 5. The azido group’s reactivity, particularly in click chemistry (e.g., Huisgen cycloaddition), makes such compounds valuable for constructing complex molecular architectures.
Properties
Molecular Formula |
C7H6N4O2 |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
1-azido-3-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H6N4O2/c1-5-2-6(9-10-8)4-7(3-5)11(12)13/h2-4H,1H3 |
InChI Key |
MWDGSIWTIQEUQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Diazotization-Azidation Route
The most common and well-established synthetic method for this compound starts from 3-methyl-5-nitroaniline, a commercially available aromatic amine. The process involves two key steps:
Diazotization: The amino group (-NH₂) of 3-methyl-5-nitroaniline is converted into a diazonium salt by treatment with sodium nitrite (NaNO₂) in an acidic medium (usually hydrochloric acid, HCl) at low temperatures (0–5 °C). This low temperature is critical to stabilize the diazonium intermediate and prevent decomposition.
Azidation: The diazonium salt intermediate is then reacted with sodium azide (NaN₃) to substitute the diazonium group with an azido (-N₃) group, yielding this compound.
This reaction sequence is summarized as:
$$
\text{3-methyl-5-nitroaniline} \xrightarrow[\text{0–5 °C}]{\text{NaNO}2, \text{HCl}} \text{diazonium salt} \xrightarrow{\text{NaN}3} \text{this compound}
$$
Temperature: Strictly maintained at 0–5 °C during diazotization to prevent side reactions and decomposition.
Solvent: Aqueous acidic medium for diazotization; water or water-organic solvent mixtures for azidation.
Safety: Use of inert atmosphere (e.g., nitrogen) is recommended to avoid explosive hazards associated with azides. Mechanical shock and heat must be avoided.
Purification and characterization typically involve silica gel column chromatography (ethyl acetate/hexane mixtures) and spectroscopic methods such as NMR (¹H and ¹³C), IR (notably azide stretch near 2100 cm⁻¹), and mass spectrometry (molecular ion peak around m/z 178).
Alternative Routes and Industrial Scale Considerations
While the diazotization-azidation route is predominant, industrial processes may optimize steps for higher yield and safety, including:
Using continuous flow reactors to better control exothermic diazotization and azidation reactions.
Employing safer azide sources or in situ generation of azide ions.
Implementing rigorous temperature and pressure controls to minimize azide decomposition.
Purification by recrystallization or chromatography to achieve high purity product for downstream applications.
Mechanistic and Functional Group Considerations
The azide group (-N₃) introduced via substitution of the diazonium salt is a 1,3-dipole, enabling participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.
The nitro group (-NO₂) at position 5 is a strong electron-withdrawing substituent that deactivates the aromatic ring toward electrophilic substitution but stabilizes reactive intermediates during cycloaddition.
The methyl group (-CH₃) at position 3 is an electron-donating substituent providing steric effects that influence regioselectivity and reactivity in subsequent transformations.
Comparative Analysis with Related Compounds
| Compound | Azide Position | Nitro Position | Methyl Position | Key Differences in Reactivity and Synthesis |
|---|---|---|---|---|
| This compound | 1 | 5 | 3 | Ortho azide to methyl, meta nitro; steric effects moderate |
| 1-Azido-4-nitrobenzene | 1 | 4 | None | Para nitro increases ring deactivation; azide more reactive |
| 2-Azido-1,3-diiodo-5-nitrobenzene | 2 | 5 | None | Multiple halogens influence electron density and sterics |
| 1,5-Dichloro-3-methoxy-2-nitrobenzene | None | 2 | None | Methoxy is electron-donating, balancing nitro and chloro groups |
The presence and position of substituents affect the ease of azidation, stability of intermediates, and reactivity in click chemistry. For example, the ortho azide in this compound may have slightly reduced reactivity compared to para-substituted analogs due to steric hindrance.
Experimental Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Diazotization | 3-methyl-5-nitroaniline, NaNO₂, HCl, 0–5 °C | >95 | Low temperature critical for stability |
| Azidation | Sodium azide, aqueous solvent, 0–5 °C | 90–98 | Inert atmosphere recommended |
| Purification | Silica gel chromatography | — | Ethyl acetate/hexane solvent system |
| Characterization | NMR, IR (2100 cm⁻¹ azide stretch), MS | — | Confirms structure and purity |
Chemical Reactions Analysis
1-Azido-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The azide group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include reducing agents (e.g., hydrogen, palladium on carbon), nucleophiles (e.g., amines, alcohols), and catalysts (e.g., copper for cycloaddition).
Scientific Research Applications
1-Azido-3-methyl-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical transformations.
Biological Studies: It is used in the study of biological systems, particularly in the development of bioorthogonal chemistry techniques, where it can be used to label and track biomolecules.
Mechanism of Action
The mechanism of action of 1-azido-3-methyl-5-nitrobenzene involves its ability to participate in various chemical reactions due to the presence of reactive azide and nitro groups. The azide group can form reactive intermediates, such as nitrenes, which can then interact with other molecules. The nitro group can undergo reduction to form amines, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-azido-3-methyl-5-nitrobenzene with three analogs: 1-azido-4-nitrobenzene , 2-azido-1,3-diiodo-5-nitrobenzene , and 1,5-dichloro-3-methoxy-2-nitrobenzene . Key parameters include substituent effects, synthesis routes, physical properties, and applications.
Table 1: Structural and Functional Comparison
Substituent Effects and Reactivity
- The electron-withdrawing nitro group at position 5 deactivates the ring, directing electrophilic substitutions to specific positions.
- 1-Azido-4-nitrobenzene : The para-nitro group strongly deactivates the benzene ring, making the azido group highly reactive toward nucleophiles or in cycloaddition reactions. This compound has been used to synthesize ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate via click chemistry .
- The azido group’s position (ortho to nitro) may lead to steric hindrance, reducing reactivity compared to para-substituted analogs .
- 1,5-Dichloro-3-methoxy-2-nitrobenzene: The methoxy group at position 3 acts as an electron donor, countering the electron-withdrawing effects of nitro and chloro groups. This balance influences solubility and reactivity in substitution reactions .
Q & A
Basic Research Questions
Q. What is the standard synthetic route for 1-azido-3-methyl-5-nitrobenzene, and what precautions are necessary during synthesis?
- Methodology : The synthesis typically begins with 3-methyl-5-nitroaniline. The amino group is diazotized using sodium nitrite under acidic conditions (e.g., HCl), followed by treatment with sodium azide (NaN₃) to introduce the azide group. The reaction requires strict temperature control (0–5°C) to prevent decomposition of intermediates. Due to the explosive nature of azides, inert atmospheres (e.g., N₂) and avoidance of mechanical shock are critical .
- Characterization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H/¹³C), IR (azide stretch ~2100 cm⁻¹), and mass spectrometry (m/z 178.1 [M⁺]) are standard .
Q. How do the functional groups (-N₃, -NO₂, -CH₃) influence the compound’s reactivity in click chemistry applications?
- Reactivity Profile :
- The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, a cornerstone of click chemistry.
- The nitro group (-NO₂) acts as an electron-withdrawing group, directing electrophilic substitutions to the meta position and stabilizing reactive intermediates.
- The methyl group (-CH₃) provides steric bulk, influencing regioselectivity in cycloadditions .
- Experimental Design : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using kinetic studies monitored by HPLC or in situ FTIR .
Advanced Research Questions
Q. How can researchers mitigate thermal instability risks during large-scale synthesis or storage of this compound?
- Risk Mitigation Strategies :
- Store at –20°C in amber vials to prevent photodegradation.
- Use non-polar solvents (e.g., hexane) for dilution to reduce collision-induced decomposition.
- Conduct differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds (>120°C) .
Q. What advanced techniques validate the compound’s participation in radical coupling reactions?
- Methodology :
- Electron Spin Resonance (ESR) : Detect nitrene radicals generated during photolysis (λ = 254 nm).
- Transient Absorption Spectroscopy : Monitor radical intermediates with microsecond resolution.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict spin densities and reaction pathways .
- Case Study : Radical coupling with TEMPO yields stable adducts; characterize by high-resolution MS and X-ray crystallography .
Q. How do structural analogs (e.g., 1-azido-3-bromo-5-(trifluoromethyl)benzene) compare in reactivity for material science applications?
- Comparative Analysis :
| Property | This compound | 1-Azido-3-bromo-5-(trifluoromethyl)benzene |
|---|---|---|
| Reactivity with Alkynes | Faster (electron-deficient aryl) | Slower (bulky CF₃ group) |
| Thermal Stability | Moderate (Tdec ~120°C) | Higher (Tdec ~150°C) |
| Solubility | Polar aprotic solvents (DMF, DMSO) | Non-polar solvents (CH₂Cl₂) |
- Application : The trifluoromethyl analog is preferred for fluoropolymer functionalization due to enhanced thermal stability .
Data Contradiction Resolution
Q. How to resolve discrepancies in reported reaction yields for azide-alkyne cycloadditions involving this compound?
- Root Cause Analysis :
- Catalyst Purity : Cu(I) catalysts contaminated with Cu(II) reduce efficiency; use purified CuBr(PPh₃)₃.
- Solvent Effects : DMF may accelerate side reactions vs. THF; optimize solvent choice via DOE (design of experiments).
Safety and Handling
Q. What PPE and engineering controls are mandatory for handling this compound?
- Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
